N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a nitrobenzylidene group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the nitrobenzylidene group through a condensation reaction. The final step involves the formation of the benzamide moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzodioxole ring and benzamide moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzamides
Scientific Research Applications
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, nitrobenzylidene compounds, and benzamides. Examples include ethyl acetoacetate and other homologous series of carbon compounds .
Uniqueness
What sets N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H20N4O8 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H20N4O8/c1-35-23-19(30)9-8-17(22(23)29(33)34)13-26-28-25(32)18(27-24(31)16-5-3-2-4-6-16)11-15-7-10-20-21(12-15)37-14-36-20/h2-13,30H,14H2,1H3,(H,27,31)(H,28,32)/b18-11+,26-13+ |
InChI Key |
AKTFXCBEENLAFE-GVSPRCSJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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